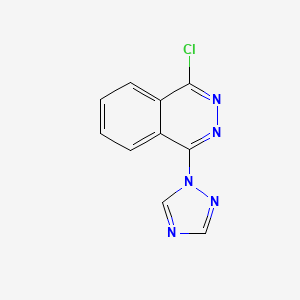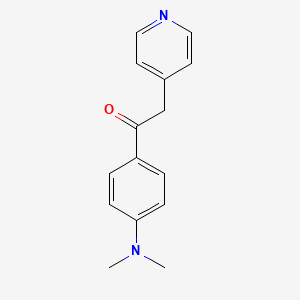
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone is an organic compound that features both a dimethylaminophenyl group and a pyridyl group. This compound is of interest due to its unique structural properties, which make it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone typically involves the reaction of 4-dimethylaminobenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanol: Similar structure but with an alcohol group instead of a ketone.
4-Dimethylaminobenzaldehyde: Contains the dimethylaminophenyl group but lacks the pyridyl group.
4-Pyridylacetonitrile: Contains the pyridyl group but lacks the dimethylaminophenyl group.
Uniqueness
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone is unique due to the presence of both the dimethylaminophenyl and pyridyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
124066-15-5 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)phenyl]-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-5-3-13(4-6-14)15(18)11-12-7-9-16-10-8-12/h3-10H,11H2,1-2H3 |
Clé InChI |
CTOYVTJSKRKBGL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


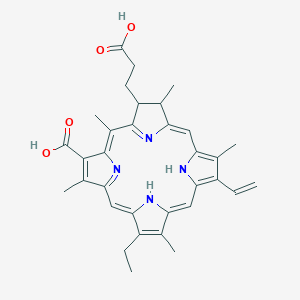


![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)

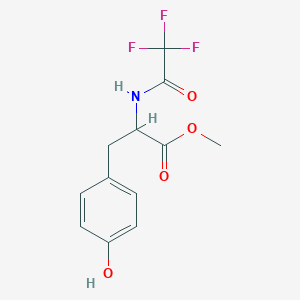
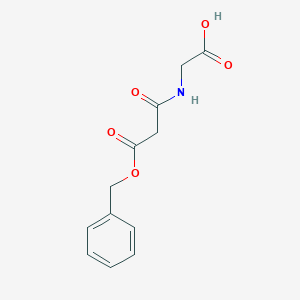
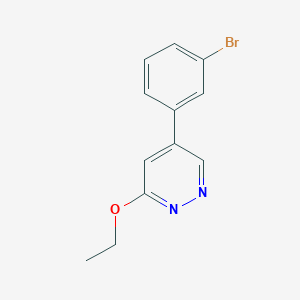
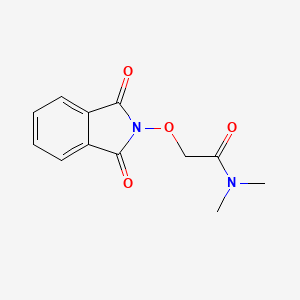
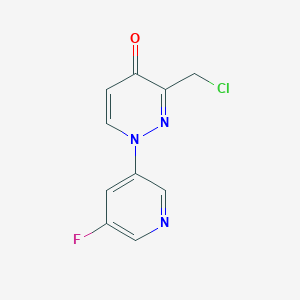
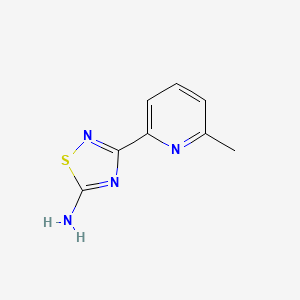
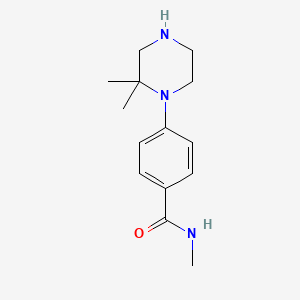
![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
